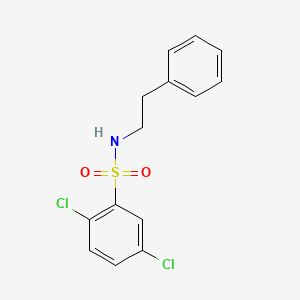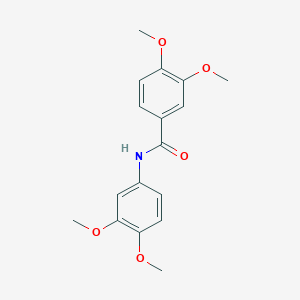
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide, also known as DCPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPPB is a sulfonamide derivative that has been shown to modulate the activity of a specific type of ion channel in the nervous system. The purpose of
科学研究应用
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to modulate the activity of a specific type of ion channel in the nervous system, known as the TRPC6 channel. This channel is involved in the regulation of calcium signaling, which is critical for many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been used to study the role of TRPC6 channels in various biological processes, including cardiovascular function, synaptic plasticity, and pain perception.
作用机制
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide binds to the intracellular side of the TRPC6 channel and modulates its activity by altering the channel's gating properties. Specifically, 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to increase the open probability of the TRPC6 channel, leading to an increase in calcium influx into cells. This increase in calcium signaling can have downstream effects on various physiological processes, including gene expression and protein synthesis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to increase the contractility of cardiac muscle cells, suggesting a potential role in the treatment of heart failure. 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has also been shown to modulate the release of neurotransmitters in the brain, suggesting a potential role in the treatment of neurological disorders such as epilepsy and depression.
实验室实验的优点和局限性
One advantage of using 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high specificity for the TRPC6 channel. This specificity allows researchers to selectively modulate the activity of this channel without affecting other ion channels. However, one limitation of using 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide is its relatively low potency compared to other TRPC6 modulators. This limitation may require higher concentrations of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide to achieve the desired effect, which can increase the risk of off-target effects.
未来方向
There are several future directions for research on 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide. One potential area of research is the development of more potent and selective TRPC6 modulators. Another area of research is the investigation of the role of TRPC6 channels in various disease states, including heart failure, epilepsy, and depression. Finally, the use of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide in combination with other drugs or therapies may provide new treatment options for these and other diseases.
Conclusion:
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has shown promise as a modulator of the TRPC6 channel in the nervous system. Its high specificity for this channel makes it a valuable tool for investigating the role of TRPC6 channels in various physiological processes and disease states. However, its relatively low potency compared to other TRPC6 modulators may require higher concentrations to achieve the desired effect. Future research on 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide may lead to the development of more potent and selective TRPC6 modulators and new treatment options for various diseases.
合成方法
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide can be synthesized using a multistep procedure that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. The resulting product is then purified using column chromatography to obtain pure 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide. The synthesis of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
属性
IUPAC Name |
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-12-6-7-13(16)14(10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDOHDPVJHTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)

![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)
![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)




![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)